![molecular formula C13H19BrOS B4975213 1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
1-bromo-4-[4-(isopropylthio)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-[4-(isopropylthio)butoxy]benzene is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as IBPB and is a derivative of the benzene ring. IBPB is a white powder that is soluble in organic solvents like chloroform and ethanol.
Mechanism of Action
The mechanism of action of IBPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. IBPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
IBPB has been shown to exhibit potent anti-inflammatory and antioxidant activities, which have potential therapeutic applications. It has also been shown to have potential anticancer properties, making it a valuable tool in cancer research. Moreover, IBPB has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Advantages and Limitations for Lab Experiments
One of the advantages of using IBPB in lab experiments is its well-established synthesis method. IBPB is also relatively stable and can be stored for long periods of time without degradation. However, IBPB is a highly reactive compound and requires careful handling and storage to prevent degradation and contamination. Moreover, IBPB is relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are numerous future directions for research involving IBPB. One potential direction is the development of IBPB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, further studies are needed to fully understand the mechanism of action of IBPB and its potential applications in metal-organic frameworks. Additionally, the synthesis of new IBPB derivatives and analogs could lead to the development of compounds with enhanced properties and activities.
Synthesis Methods
IBPB can be synthesized through the reaction of 4-bromo-1-butoxybenzene with isopropylthiol in the presence of a base. The reaction takes place in an organic solvent and involves the formation of an intermediate compound, which is then reacted with a bromine source to yield IBPB. The synthesis method of IBPB is well-established and has been used in numerous scientific studies.
Scientific Research Applications
IBPB is widely used in scientific research for its unique properties. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various diseases. IBPB has also been shown to have potential anticancer properties, making it a valuable tool in cancer research. Moreover, IBPB has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Properties
IUPAC Name |
1-bromo-4-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQAZLBFRQTKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
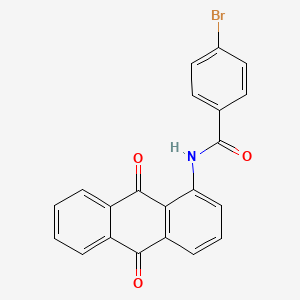
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
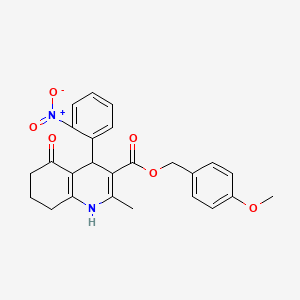
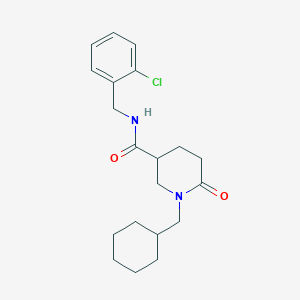
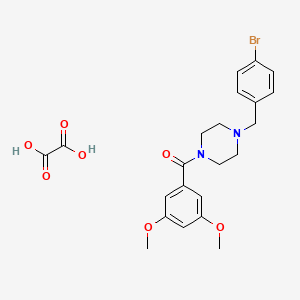
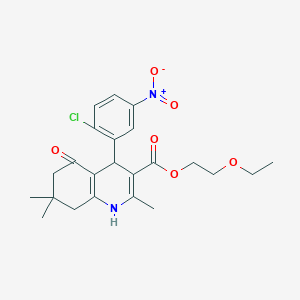
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)
